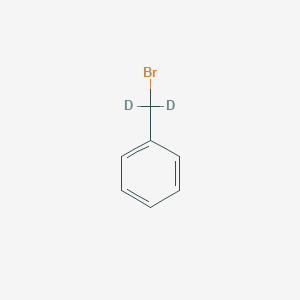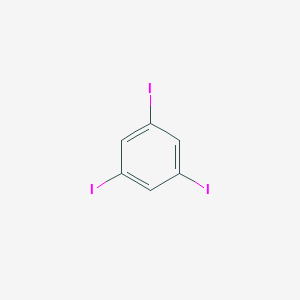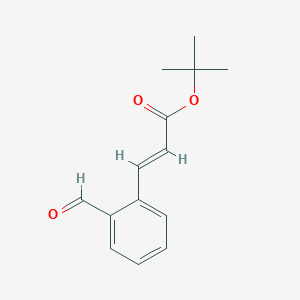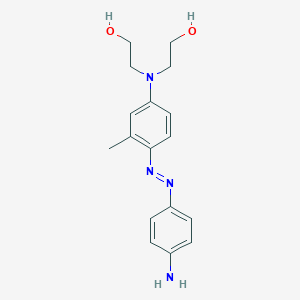![molecular formula C56H46N4O4 B010703 5,10,15,20-テトラキス{4-[(プロプ-2-エン-1-イル)オキシ]フェニル}ポルフィリン CAS No. 106456-81-9](/img/structure/B10703.png)
5,10,15,20-テトラキス{4-[(プロプ-2-エン-1-イル)オキシ]フェニル}ポルフィリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four allyloxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Photocatalysis: Due to its porphyrin core, it can be used in photocatalytic applications, such as the degradation of pollutants under light irradiation.
Biology and Medicine:
Photodynamic Therapy: The compound can be used in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry:
作用機序
Target of Action
Similar porphyrin-based compounds have been shown to interact with dna and proteins .
Mode of Action
It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .
Biochemical Pathways
Porphyrin-based compounds are often involved in photoinduced processes .
Result of Action
Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .
Action Environment
It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin typically involves the condensation of pyrrole with 4-[(prop-2-en-1-yl)oxy]benzaldehyde in the presence of an acid catalyst, such as boron trifluoride diethyl etherate. The reaction is carried out under reflux conditions in a solvent like dichloromethane. The resulting porphyrin is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the porphyrin core or the allyloxy groups, potentially leading to the formation of reduced porphyrin species.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced porphyrin species.
Substitution: Substituted porphyrin derivatives with new functional groups replacing the allyl group.
類似化合物との比較
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of allyloxy groups, which can affect its solubility and reactivity.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyphenyl groups, making it more hydrophilic and suitable for aqueous applications.
Uniqueness: 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin is unique due to the presence of allyloxy groups, which provide sites for further functionalization and can influence its photophysical properties. This makes it versatile for applications in catalysis, photodynamic therapy, and solar energy conversion .
特性
CAS番号 |
106456-81-9 |
|---|---|
分子式 |
C56H46N4O4 |
分子量 |
839.0 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |
InChIキー |
GZRMDQBPKLOPQW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
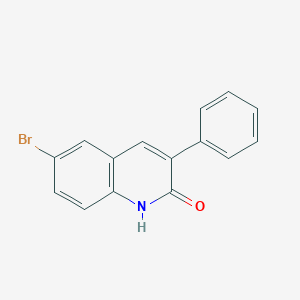




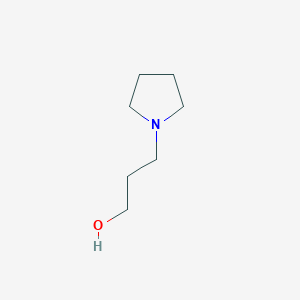
![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)


